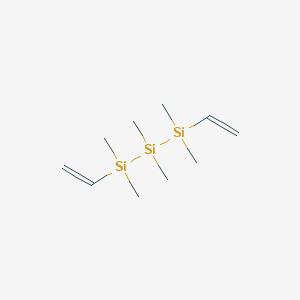![molecular formula C12H15N3O4 B14506194 (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine CAS No. 63808-38-8](/img/structure/B14506194.png)
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is an organic compound that features a benzyloxycarbonyl group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Méthodes De Préparation
The synthesis of (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine typically involves the protection of amine groups using benzyloxycarbonyl chloride (CBzCl). The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar protection strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions, although this is less common.
Applications De Recherche Scientifique
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is widely used in scientific research, particularly in:
Biology: In the synthesis of peptides and proteins, facilitating the study of biological processes and the development of pharmaceuticals.
Medicine: In the development of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps.
Mécanisme D'action
The mechanism by which (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group is introduced to the amine via nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl chloride. This forms a stable carbamate linkage, protecting the amine from unwanted reactions. Deprotection occurs through catalytic hydrogenation or acidic conditions, which cleave the carbamate linkage and release the free amine .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Boc-protected amines: Using di-tert-butyl dicarbonate (Boc2O) for protection, which can be removed with acid.
Fmoc-protected amines: Using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for protection, which can be removed with base.
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is unique in its use of the benzyloxycarbonyl group, which provides stability and selectivity in peptide synthesis .
Propriétés
Numéro CAS |
63808-38-8 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-[[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-10(14-7-11(16)17)6-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)(H,15,18)(H,16,17) |
Clé InChI |
BSGWENGNBXJMCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
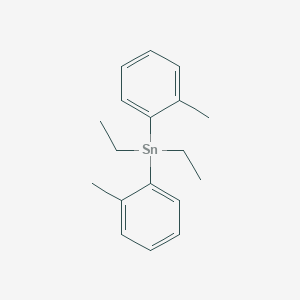
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)

![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
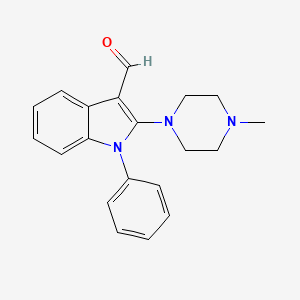
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)
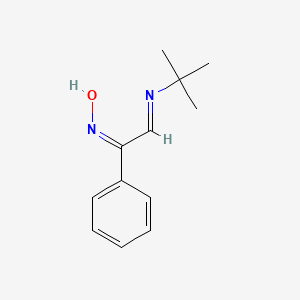
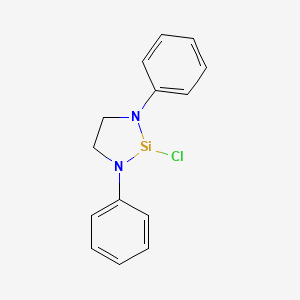


![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
